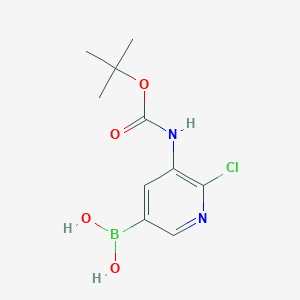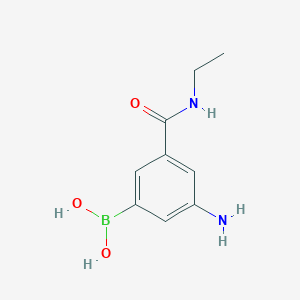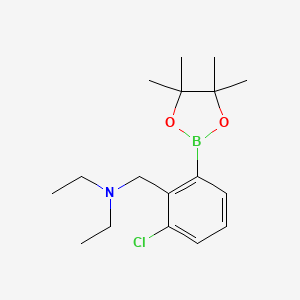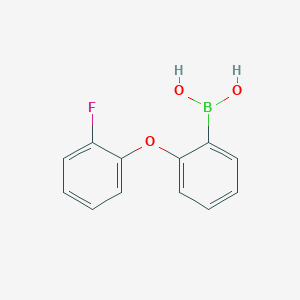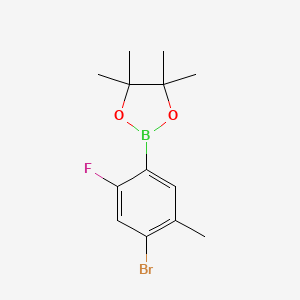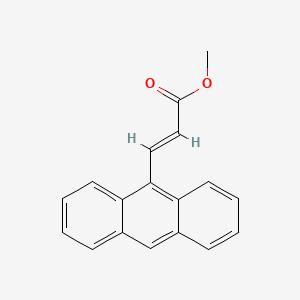
methyl (2E)-3-(anthracen-9-yl)prop-2-enoate
Vue d'ensemble
Description
Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate, also known as MAP, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is used in various applications such as organic synthesis, material science, and biomedical research.
Applications De Recherche Scientifique
Anthraquinones and Derivatives in Biological Systems
Anthraquinones and their derivatives, which share structural similarities with anthracene-based compounds, have been extensively investigated for their biological activities. These studies suggest potential biomedical applications of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate in pharmaceuticals, given the bioactive nature of related compounds (Fouillaud et al., 2016). Anthraquinones are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting similar potential for the compound .
Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Science
This compound, with its anthracene core, may also have relevance in environmental science, particularly in studies concerning polycyclic aromatic hydrocarbons (PAHs). PAHs, including anthracene derivatives, are critical pollutants studied for their mutagenic and carcinogenic potentials (Adeyeye, 2020). The environmental behavior, sources, and effects of PAHs have been a significant focus, hinting at potential research interests surrounding the environmental impact and degradation of this compound.
Material Science and Organic Photochemistry
Anthracene derivatives play a crucial role in material science and organic photochemistry, utilized in the development of optical, electronic, and magnetic switches. Their application in organic light-emitting devices (OLEDs) and as probes in DNA cleavage studies underscores the versatility of these compounds (Somashekar & Chetana, 2016). Given the structural similarity, this compound could find applications in the design of novel materials and in the exploration of new photochemical processes.
Chemical Synthesis and Organic Catalysts
The role of anthracene and its derivatives in synthetic organic chemistry as precursors and intermediates for the synthesis of complex molecules suggests a potential application area for this compound. These compounds are valuable for constructing diverse organic structures, offering a platform for the development of new synthetic methodologies and catalysts (Farooq & Ngaini, 2019).
Propriétés
IUPAC Name |
methyl (E)-3-anthracen-9-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBJNASNJHPFC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22844-33-3 | |
| Record name | NSC382140 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



